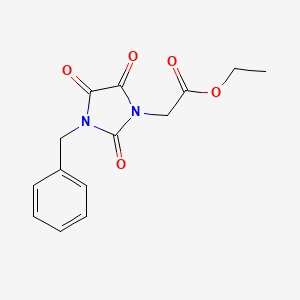

Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate

カタログ番号 B2970203

CAS番号:

128043-60-7

分子量: 290.275

InChIキー: GWNYBYFEIPDOHJ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

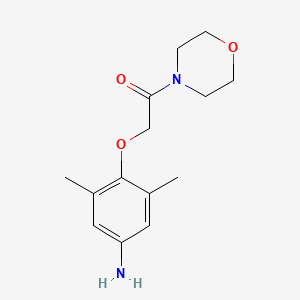

Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate is a chemical compound with the formula C14H14N2O5 . It is used for research purposes and is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate involves the reaction of trione 19 (0.22 g, 1 mmol) and ethyl bromoacetate (0.17 ml, 1.54 mmol) in a solution of potassium hydroxide (80 mg, 1.2 mmol) in ethanol (6 ml). The mixture is heated at reflux for 9 hours, then cooled to 0 °C and filtered. The solid is dissolved in ethyl acetate (5 ml) and washed with water (15 ml) and brine (10 ml). The organic phase is dried (anhydrous Na2SO4) and passed through a short silica gel pad. After concentration, the crude solid is recrystallised from ethyl acetate-hexane to give 23 (0.24 g, 79%) as colourless crystals .Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate is represented by the formula C14H14N2O5 . The exact structure is not provided in the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate have been described in the Synthesis Analysis section above .科学的研究の応用

Synthesis and Biological Activity

- The compound has been utilized in the synthesis of imidazo[1,2-a]pyridine derivatives, demonstrating potent inhibitory activity against TNF-alpha in T cells, suggesting its potential in anti-inflammatory and immunomodulatory therapies (Rether et al., 2008).

- Research into the synthesis of 1,2-benzisothiazoles highlights the chemical versatility and reactivity of similar compounds, laying the groundwork for developing novel chemical entities with diverse biological activities (Carrington et al., 1972).

- A novel enzymatic route for the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in drug synthesis, showcases the application of related compounds in improving the efficiency and selectivity of pharmaceutical synthesis processes (Kasture et al., 2005).

Chemical Synthesis and Characterization

- Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates were synthesized and characterized, demonstrating the potential for creating diverse molecular structures with potential therapeutic applications (Tverdokhlebov et al., 2005).

- Research on celecoxib derivatives incorporating similar chemical structures reveals the synthesis and evaluation of novel compounds with anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, underscoring the compound's relevance in drug discovery (Küçükgüzel et al., 2013).

Antimicrobial Applications

- The synthesis of new 1,3,4-oxadiazole compounds derived from 1H-imidazole and studies on their biological activity indicate the compound's utility in creating antimicrobial agents, showcasing the broad potential of similar structures in addressing microbial resistance (Al-badrany et al., 2019).

特性

IUPAC Name |

ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-2-21-11(17)9-16-13(19)12(18)15(14(16)20)8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNYBYFEIPDOHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666269 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 2-(3-benzyl-2,4,5-trioxoimidazolidin-1-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

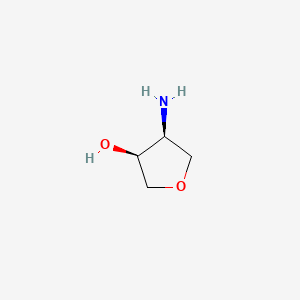

(3S,4S)-4-Aminotetrahydrofuran-3-ol

214629-29-5; 535936-61-9

![2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2970121.png)

![N-(2-methoxyphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2970125.png)

![1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2970131.png)

![2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2970134.png)

![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)